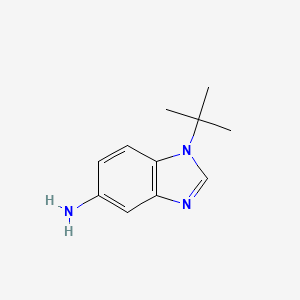

1-tert-butyl-1H-benzimidazol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-tert-butylbenzimidazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-11(2,3)14-7-13-9-6-8(12)4-5-10(9)14/h4-7H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADDCGAGTTURJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=NC2=C1C=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within the Field of N Substituted Benzimidazole Chemistry

The benzimidazole (B57391) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide range of pharmacologically active compounds. acs.orgarabjchem.org This bicyclic system, consisting of a benzene (B151609) ring fused to an imidazole (B134444) ring, mimics the structure of naturally occurring purines, allowing it to interact with various biological targets. arabjchem.org The process of N-substitution, which involves attaching a substituent to one of the nitrogen atoms of the imidazole ring, is a common strategy to modulate the molecule's properties. tsijournals.com

The specific placement of a tert-butyl group at the N-1 position of the benzimidazole ring in 1-tert-butyl-1H-benzimidazol-5-amine is significant. The bulky and lipophilic nature of the tert-butyl group can influence the compound's solubility, metabolic stability, and how it binds to biological targets. nih.gov Studies on related N-alkyl benzimidazoles, such as N-butyl-1H-benzimidazole, have shown that the N-substituent can affect the molecule's structural organization and electronic properties without significantly altering the core benzimidazole conjugation. mdpi.com The biological activity of benzimidazole derivatives is often influenced by both the type of substituent and its position on the ring system. tsijournals.commdpi.com

Rationale for Academic Investigation of Its Chemical Properties and Reactivity

The academic interest in 1-tert-butyl-1H-benzimidazol-5-amine stems from its potential as a versatile building block in synthetic and medicinal chemistry. The molecule possesses two key features that drive this interest: the N-tert-butyl group and the 5-amino group.

The N-tert-butyl group is a sterically demanding substituent that can direct the course of chemical reactions and influence the final conformation of more complex molecules built from this core. nih.gov Its presence can also protect the benzimidazole (B57391) core from certain metabolic pathways, a desirable trait in drug design.

The primary amine (-NH₂) at the 5-position of the benzene (B151609) ring is a crucial functional group that serves as a reactive handle for further chemical modifications. ontosight.ai Researchers can utilize this amino group to introduce a wide variety of other chemical moieties through reactions such as acylation, alkylation, or condensation. acs.org This allows for the systematic synthesis of a library of derivatives, which is a fundamental approach in drug discovery for exploring structure-activity relationships (SAR). acs.orgnih.gov The synthesis of multisubstituted 5-aminobenzimidazoles has been explored as a method to create diverse molecular structures for screening purposes. acs.orgacs.org The reactivity of this amino group is well-established, allowing it to participate in nucleophilic substitution reactions to build more complex heterocyclic systems. cas.cz

Overview of Current Research Trends in Substituted Aminobenzimidazoles

Strategic Design of Synthetic Routes

The efficient construction of 1-tert-butyl-1H-benzimidazol-5-amine requires careful planning to ensure the correct placement of the tert-butyl group on one of the imidazole (B134444) nitrogens (N1) and the amine group on the benzene (B151609) ring (C5). The synthetic strategy must address the regiochemical challenges inherent in substituting the asymmetric benzimidazole scaffold. Two primary strategic approaches can be envisioned:

Formation of the substituted benzimidazole core first, followed by the introduction of the tert-butyl group.

Construction of the benzimidazole ring from a pre-functionalized N-tert-butylated o-phenylenediamine (B120857) precursor.

Selection and Derivatization of Precursor Molecules

The selection of appropriate starting materials is critical for a successful synthesis. The most common precursors for the benzimidazole ring are o-phenylenediamines.

A logical and frequently employed precursor for introducing the 5-amino group is 4-nitro-o-phenylenediamine (B140028) . This commercially available starting material contains the nitro group ortho to one amino group and para to the other, which, upon cyclization and subsequent reduction, will yield the desired 5-amino substitution pattern.

The synthesis can proceed via two main pathways originating from this precursor:

Pathway A: Late-stage N-alkylation. In this approach, 4-nitro-o-phenylenediamine is first cyclized to form 5-nitro-1H-benzimidazole. This intermediate is then alkylated with a tert-butyl source to introduce the bulky group at the N1 position, yielding 1-tert-butyl-5-nitro-1H-benzimidazole. The final step is the reduction of the nitro group.

Pathway B: Early-stage N-alkylation. This strategy involves the derivatization of the precursor itself. 4-nitro-o-phenylenediamine would be selectively N-tert-butylated to produce N-tert-butyl-4-nitro-1,2-phenylenediamine . This substituted diamine is then cyclized to form the 1-tert-butyl-5-nitro-1H-benzimidazole ring system, followed by reduction of the nitro group. The synthesis of related N-tert-butyl-nitro-p-phenylenediamines has been described, often starting from precursors like 4-fluoro-3-nitroaniline (B182485) and reacting it with tert-butylamine. google.com

Regioselective Functionalization Strategies at the Benzimidazole Core

Achieving the specific 1,5-disubstitution pattern is a key challenge.

N1-Regioselectivity: When alkylating an existing 5-substituted benzimidazole (like 5-nitro-1H-benzimidazole), a mixture of N1 and N3 alkylated products can form. However, in the case of 5-nitro-1H-benzimidazole, the two nitrogen atoms are not equivalent, and the electronic and steric environment influences the site of alkylation. The bulky tert-butyl group is expected to preferentially add to the N1 position, which is sterically less hindered than the N3 position adjacent to the fused benzene ring.

C5-Regioselectivity: The position of the amino group is determined by the starting material. Using 4-nitro-o-phenylenediamine as the precursor definitively places the nitro group (the amino group's progenitor) at the desired position on the benzene ring, which becomes the 5-position of the benzimidazole system upon cyclization. This strategy circumvents issues with direct amination of the benzimidazole core, which is often difficult to control and can lead to a mixture of isomers.

Established and Proposed Reaction Pathways

Based on the strategic design, specific reaction pathways can be established. The most plausible and efficient route involves the formation of the 1-tert-butyl-5-nitro-1H-benzimidazole intermediate, followed by reduction.

Cyclization Approaches to the Benzimidazole Ring System

The formation of the benzimidazole ring is most commonly achieved through the condensation of an o-phenylenediamine with a one-carbon electrophile, a reaction known as the Phillips condensation. orgsyn.org

Using a Pre-alkylated Precursor: If starting with N-tert-butyl-4-nitro-1,2-phenylenediamine, the cyclization can be readily accomplished by heating with formic acid. orgsyn.orgnih.gov The formic acid serves as the source for the C2 carbon of the benzimidazole ring. The reaction typically involves heating the diamine in an excess of formic acid, which can also act as the solvent and acid catalyst. chemicalforums.com The intramolecular condensation and subsequent dehydration yield the benzimidazole ring.

Cyclization prior to Alkylation: Alternatively, 4-nitro-o-phenylenediamine can be reacted with formic acid to produce 5-nitro-1H-benzimidazole. scholarsresearchlibrary.com This reaction is well-established and proceeds under similar conditions, typically heating in formic acid at reflux. orgsyn.org

A summary of a typical cyclization reaction is presented in Table 1.

Table 1: Typical Conditions for Benzimidazole Ring Formation

| Step | Reactants | Reagents/Conditions | Product | Typical Yield |

|---|---|---|---|---|

| Cyclization | 4-nitro-o-phenylenediamine | 90% Formic Acid, heat (e.g., 100°C), 2 hours | 5-nitro-1H-benzimidazole | 80-90% |

Introduction of the 1-tert-Butyl Substituent

The introduction of the tert-butyl group onto the benzimidazole nitrogen is a key step. Due to the steric bulk of the tert-butyl group, direct Friedel-Crafts type alkylation is not feasible. Instead, nucleophilic substitution reactions are employed.

Alkylation of 5-nitro-1H-benzimidazole: The N-alkylation of a pre-formed 5-nitro-1H-benzimidazole ring is a viable method. The reaction can be carried out using a suitable tert-butylating agent, such as tert-butyl bromide or tert-butyl iodide, in the presence of a base. The base, such as sodium hydride or potassium carbonate, deprotonates the imidazole nitrogen, forming an anion that then acts as a nucleophile. The choice of solvent is typically a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The product of this reaction is 1-tert-butyl-5-nitro-1H-benzimidazole. sigmaaldrich.com

A proposed set of conditions for this alkylation is outlined in Table 2.

Table 2: Proposed Conditions for N-tert-Butylation

| Step | Reactant | Reagents/Conditions | Product |

|---|

Selective Amination at the 5-Position (e.g., from 1-tert-butyl-5-nitro-1H-benzimidazole precursors)

The final step in the most strategically sound pathway is the reduction of the nitro group at the 5-position to an amine. This is a common and high-yielding transformation in organic synthesis. Several methods are effective for this purpose.

Catalytic Hydrogenation: This is a clean and efficient method for nitro group reduction. The reaction involves treating a solution of 1-tert-butyl-5-nitro-1H-benzimidazole with hydrogen gas in the presence of a metal catalyst. researchgate.net Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) at room to slightly elevated temperature and pressure.

Chemical Reduction: Alternatively, chemical reducing agents can be employed. Sodium dithionite (B78146) (Na₂S₂O₄) is a mild and effective reagent for the reduction of nitroarenes to anilines, and has been successfully used for nitrobenzimidazole derivatives. nih.gov Other common reagents include tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid. organic-chemistry.org

Table 3 summarizes typical conditions for the reduction of the nitro group.

Table 3: Typical Conditions for Nitro Group Reduction

| Step | Reactant | Reagents/Conditions | Product | Typical Yield |

|---|---|---|---|---|

| Reduction | 1-tert-butyl-5-nitro-1H-benzimidazole | H₂, Pd/C catalyst, Ethanol | This compound | >90% |

| Reduction | 1-tert-butyl-5-nitro-1H-benzimidazole | Sodium Dithionite (Na₂S₂O₄), aq. Ethanol, heat | This compound | High |

Reaction Conditions and Optimization Protocols

The efficiency and success of the synthesis of this compound are highly dependent on the careful control and optimization of reaction conditions. Key parameters include the choice of catalytic systems, solvents, and temperature, all of which play a crucial role in maximizing yield and minimizing the formation of unwanted side-products.

Catalytic Systems for Efficient Synthesis (e.g., Non-ferrous metal hydrogenation catalysts)

The reduction of the intermediate, 1-tert-butyl-5-nitro-1H-benzimidazole, to this compound is a critical step that relies heavily on the selection of an appropriate catalytic system. While various reducing agents can be employed, catalytic hydrogenation using non-ferrous metal catalysts is a widely favored method due to its efficiency and cleaner reaction profiles.

Commonly used non-ferrous metal catalysts for the reduction of nitroarenes to anilines include palladium on carbon (Pd/C) and Raney nickel. commonorganicchemistry.com These catalysts offer high activity and selectivity under relatively mild conditions. For the specific reduction of 5-nitrobenzimidazoles, palladium-based catalysts have demonstrated considerable efficacy. The choice between these catalysts can be influenced by the presence of other functional groups in the molecule that might be sensitive to certain catalytic conditions. For instance, Raney nickel is often preferred when the substrate contains halogen substituents that could be susceptible to hydrogenolysis with Pd/C. commonorganicchemistry.com

Recent advancements in catalysis have also explored the use of other non-ferrous metal catalysts, such as those based on nickel, copper, and cobalt, often in the form of nanoparticles. acs.orgresearchgate.net These catalysts can offer advantages in terms of cost-effectiveness and unique reactivity. The general mechanism for the catalytic hydrogenation of a nitro group involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction to the corresponding amine.

Below is a table summarizing various catalytic systems that can be employed for the reduction of nitro compounds, which are applicable to the synthesis of this compound.

| Catalyst | Reductant | Typical Solvents | Temperature (°C) | Key Characteristics |

| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol, Methanol (B129727), Ethyl acetate | Room Temperature | High efficiency, widely used, may cause dehalogenation. commonorganicchemistry.com |

| Raney Nickel | H₂ gas | Ethanol, Methanol | Room Temperature | Effective for substrates with halogen substituents. commonorganicchemistry.com |

| Iron (Fe) | Acetic Acid | Ethanol/Water | Reflux | Mild conditions, tolerant of various functional groups. commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | HCl | Ethanol | Reflux | Mild reducing agent, suitable for sensitive substrates. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Water/Methanol | Room Temperature | Useful for selective reduction of one nitro group in the presence of others. |

Solvent Effects and Temperature Control in Reaction Efficiency

The choice of solvent and the precise control of temperature are paramount in both the formation of the benzimidazole ring and the subsequent reduction of the nitro group. The solvent not only dissolves the reactants but can also significantly influence reaction rates and selectivity.

In the cyclization step to form the benzimidazole ring, solvents such as ethanol, acetic acid, or dimethylformamide (DMF) are commonly used. The selection depends on the specific condensation reaction being employed. For instance, the reaction of an o-phenylenediamine with an aldehyde or carboxylic acid often benefits from a protic solvent that can facilitate proton transfer. Microwave-assisted synthesis, often performed in polar solvents or even under solvent-free conditions, has emerged as a method to accelerate these reactions. mdpi.com

For the catalytic hydrogenation of the nitro group, polar protic solvents like ethanol and methanol are generally preferred as they can help to solubilize the starting material and facilitate the interaction with the catalyst surface. The reaction is typically carried out at room temperature, as higher temperatures can sometimes lead to side reactions or catalyst deactivation. gla.ac.uk However, in cases of slow reactions, a moderate increase in temperature may be necessary to achieve a reasonable reaction rate. Careful monitoring of the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and temperature.

The effect of the solvent can also be observed in the solubility of the final product. A solvent system from which the product precipitates upon formation can simplify the purification process, while a solvent that keeps all components dissolved may necessitate more complex work-up procedures like column chromatography.

Yield Enhancement and Side-Product Minimization

Maximizing the yield of this compound while minimizing the formation of impurities is a key objective in its synthesis. Several strategies can be employed to achieve this.

In the initial benzimidazole ring formation, a common side reaction is the formation of bis-benzimidazole or other condensation byproducts. This can often be controlled by carefully managing the stoichiometry of the reactants and the reaction conditions. For instance, using a slight excess of the diamine component can sometimes suppress the formation of unwanted dimers. nih.gov

During the reduction of the nitro group, potential side-products include hydroxylamines and azo compounds, which are intermediates in the reduction process. gla.ac.uk Incomplete reduction can also leave unreacted starting material. To drive the reaction to completion and minimize these impurities, the following can be optimized:

Catalyst Loading: Increasing the amount of catalyst can enhance the reaction rate, but an excessive amount can be costly and may lead to over-reduction of other functional groups.

Hydrogen Pressure: For catalytic hydrogenation, operating at a slightly elevated hydrogen pressure can increase the rate of reduction.

Reaction Time: Allowing the reaction to proceed for an adequate amount of time is crucial for complete conversion.

Purification Methods: After the reaction, purification techniques such as recrystallization or column chromatography are often necessary to isolate the pure this compound. The choice of solvent for recrystallization is critical for obtaining a high recovery of the purified product.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.comijarsct.co.inresearchgate.net The synthesis of this compound can be made more environmentally benign by incorporating these principles at various stages.

One of the primary goals of green chemistry is waste prevention . In this multi-step synthesis, this can be addressed by optimizing reactions to achieve high yields and selectivity, thereby reducing the amount of starting materials that are converted into waste. rasayanjournal.co.innumberanalytics.com

Atom economy is another key principle. The ideal synthesis would incorporate all atoms from the starting materials into the final product. While the condensation and reduction reactions involved have inherently good atom economy, the choice of reagents can still have an impact. For example, using catalytic hydrogenation with H₂ as the reductant is highly atom-economical, as the only byproduct is water. In contrast, using stoichiometric reducing agents like tin(II) chloride generates significant amounts of metal waste that requires disposal.

The use of safer solvents and auxiliaries is a central tenet of green chemistry. Traditional organic solvents often pose environmental and health risks. For the synthesis of benzimidazoles, researchers have explored the use of greener solvents like water, ethanol, or even solvent-free conditions, particularly in conjunction with microwave irradiation. mdpi.com Deep eutectic solvents (DESs) are another emerging class of green solvents that can be used for benzimidazole synthesis.

The use of catalysis is inherently a green chemistry principle, as catalysts can increase reaction efficiency and reduce the need for stoichiometric reagents. The use of recyclable heterogeneous catalysts, such as palladium on carbon, is particularly advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste. researchgate.net

Finally, a real-time analysis for pollution prevention can be implemented by using in-situ monitoring techniques to track the progress of the reaction. This allows for precise control over the reaction conditions and can prevent the formation of byproducts and the overuse of reagents.

By considering these green chemistry principles, the synthesis of this compound can be carried out in a more sustainable and environmentally responsible manner.

Chemical Transformations of the Amine Moiety

The primary amino group at the 5-position of the benzimidazole ring is a key site for a variety of chemical modifications, including nucleophilic reactions, acylations, and carbon-nitrogen bond-forming reactions.

Nucleophilic Reactivity of the 5-Amino Group

The 5-amino group of this compound exhibits typical nucleophilic character, readily participating in reactions with electrophilic partners. Its reactivity is influenced by the electron-donating nature of the amino group to the aromatic system. This inherent nucleophilicity allows for a range of derivatization strategies aimed at modifying the compound's properties.

Formation of Amide and Urea (B33335) Derivatives

The synthesis of amide and urea derivatives from aromatic amines is a well-established field in medicinal chemistry. nih.govontosight.ai The 5-amino group of this compound can be readily acylated to form amides. This is typically achieved by reacting the amine with carboxylic acids, acid chlorides, or acid anhydrides under appropriate conditions. Common coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in combination with hydroxybenzotriazole (B1436442) (HOBt) can facilitate the formation of the amide bond from carboxylic acids. nih.gov

Similarly, urea derivatives can be synthesized by reacting the amine with isocyanates or by using phosgene (B1210022) equivalents like carbonyldiimidazole (CDI). stackexchange.comnih.gov The reaction with an isocyanate provides a direct route to N,N'-disubstituted ureas. These transformations are valuable for creating libraries of compounds with diverse functionalities and potential biological activities.

| Reagent Type | Product | General Reaction Conditions |

| Carboxylic Acid + Coupling Agent | Amide | EDCI, HOBt, base, organic solvent |

| Acid Chloride/Anhydride | Amide | Base, organic solvent |

| Isocyanate | Urea | Organic solvent |

| Carbonyldiimidazole (CDI) | Urea | Organic solvent |

Arylation and Alkylation Reactions at Nitrogen

The nitrogen atom of the 5-amino group can undergo both arylation and alkylation reactions to form secondary or tertiary amines. N-arylation can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. libretexts.orgacsgcipr.org This reaction typically involves a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the amine with an aryl halide or triflate. Selective N-arylation of aminobenzimidazoles has been reported, highlighting the feasibility of such transformations. nih.gov

N-alkylation can be accomplished using various alkylating agents like alkyl halides or through reductive amination with aldehydes or ketones. The choice of reaction conditions can often control the degree of alkylation (mono- vs. di-alkylation). Ruthenium complexes have been shown to be effective catalysts for the N-alkylation of aromatic amines with alcohols under mild conditions. unica.it

Functionalization of the Benzimidazole Ring System

The benzimidazole ring itself provides further opportunities for chemical modification, including electrophilic substitution on the benzene portion and transition-metal-catalyzed cross-coupling reactions at various positions.

Electrophilic Aromatic Substitution on the Benzene Moiety

The benzene ring of the benzimidazole system is susceptible to electrophilic aromatic substitution. The directing influence of the substituents on the ring dictates the position of incoming electrophiles. The amino group at C-5 is a strongly activating, ortho-, para-directing group, while the imidazole moiety's influence is more complex. The tert-butyl group on the imidazole nitrogen is primarily an ortho-, para-director due to inductive effects, though its steric bulk can hinder substitution at the adjacent ortho position. stackexchange.comlibretexts.org Therefore, electrophilic substitution on this compound is expected to be directed to the positions ortho and para to the activating amino group (C-4, C-6). The bulky tert-butyl group may sterically favor substitution at the C-6 position over the C-4 position.

| Reaction | Reagent | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 6-Nitro-1-tert-butyl-1H-benzimidazol-5-amine |

| Halogenation | Br₂ or Cl₂ | 6-Bromo- or 6-Chloro-1-tert-butyl-1H-benzimidazol-5-amine |

| Sulfonation | SO₃/H₂SO₄ | 1-tert-Butyl-5-amino-1H-benzimidazole-6-sulfonic acid |

Palladium-Catalyzed Cross-Coupling Reactions at Various Ring Positions (e.g., Suzuki–Miyaura, Buchwald-Hartwig amination)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To perform these reactions on the benzimidazole core, a leaving group, typically a halogen (Br, I) or a triflate, is required at the desired position. For instance, if a halogen were introduced at the C-2, C-4, C-6, or C-7 position of the this compound scaffold, these positions could then participate in cross-coupling reactions.

The Suzuki-Miyaura coupling would enable the formation of a carbon-carbon bond by reacting the halogenated benzimidazole with an organoboron reagent in the presence of a palladium catalyst and a base. urfu.runih.gov This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups. Microwave-assisted Suzuki-Miyaura couplings on iodinated benzimidazoles have been shown to be efficient. researchgate.net

The Buchwald-Hartwig amination would allow for the introduction of a new nitrogen-based substituent at a halogenated position of the benzimidazole ring. acsgcipr.org This reaction is versatile, accommodating a wide range of amines as coupling partners.

The successful application of these cross-coupling reactions would first require the regioselective halogenation or triflation of the this compound core, which would be influenced by the directing effects of the existing substituents.

| Reaction | Reactants | Catalyst System | Product |

| Suzuki-Miyaura | Halogenated Benzimidazole, Boronic Acid/Ester | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Aryl/Vinyl-substituted Benzimidazole |

| Buchwald-Hartwig | Halogenated Benzimidazole, Amine | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base | Amino-substituted Benzimidazole |

Reaction Mechanisms of Derivatization Pathways

The derivatization of this compound proceeds through several key reaction pathways, leveraging the reactivity of the 5-amino group. These transformations are fundamental in modifying the compound's structure to create new chemical entities.

Buchwald-Hartwig Amination: A prominent method for forming a new carbon-nitrogen bond at the 5-amino position is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.org This cross-coupling reaction connects the primary amine with an aryl halide or triflate. The generally accepted catalytic cycle involves several key steps: nih.govnumberanalytics.com

Oxidative Addition: A low-valent Palladium(0) catalyst, stabilized by phosphine ligands, reacts with the aryl halide (Ar-X) to form a Pd(II) complex. This is often the rate-determining step of the cycle. numberanalytics.com

Amine Coordination and Deprotonation: The this compound coordinates to the Pd(II) center. In the presence of a base (e.g., sodium tert-butoxide), the amine is deprotonated to form a more nucleophilic amido species.

Reductive Elimination: The final step involves the formation of the new C-N bond as the arylated amine product is released from the palladium center, which regenerates the active Pd(0) catalyst, allowing the cycle to continue. wikipedia.orglibretexts.org

Acylation and Sulfonylation: The nucleophilic amino group readily reacts with acylating and sulfonylating agents.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) proceeds via a nucleophilic acyl substitution mechanism. The nitrogen lone pair attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide product.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride) yields sulfonamides. This reaction is crucial for creating derivatives with different electronic properties and for introducing protecting groups. acs.org

Imination (Schiff Base Formation): Condensation with aldehydes or ketones under appropriate conditions (often with acid catalysis) leads to the formation of imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the C=N double bond. This pathway has been demonstrated for other 5-aminobenzimidazole (B183301) derivatives. nih.gov

The table below summarizes key derivatization pathways and their mechanistic principles.

| Reaction Type | Reagents | Key Mechanistic Steps | Resulting Functional Group |

| Buchwald-Hartwig Amination | Aryl Halide, Pd Catalyst, Ligand, Base | Oxidative Addition, Deprotonation, Reductive Elimination | Diaryl or Alkyl-Aryl Amine |

| Acylation | Acyl Chloride or Anhydride, Base | Nucleophilic Acyl Substitution | Amide |

| Sulfonylation | Sulfonyl Chloride, Base | Nucleophilic Attack on Sulfur | Sulfonamide |

| Imination | Aldehyde or Ketone, Acid/Base Catalyst | Nucleophilic Addition, Dehydration | Imine (Schiff Base) |

Development of Advanced Synthetic Building Blocks from this compound

The derivatization of this compound is a critical first step in its conversion into advanced synthetic building blocks. These building blocks are more complex, functionalized intermediates designed for incorporation into larger target molecules, particularly in the field of medicinal chemistry. mdpi.com The benzimidazole core is considered a "privileged scaffold" due to its presence in numerous biologically active compounds and its ability to engage in various non-covalent interactions like hydrogen bonding and π-π stacking. nih.govamrita.edu

Derivatives of this compound serve as versatile platforms for further synthetic elaboration. For instance, a diarylamine synthesized via the Buchwald-Hartwig reaction introduces a new aromatic ring, creating a scaffold that can be further functionalized. This new scaffold may be a key component in the design of kinase inhibitors or other therapeutic agents that target protein-protein interactions. nih.gov

Similarly, converting the primary amine to a sulfonamide not only alters the electronic and steric properties but also provides a stable linker that can be incorporated into more elaborate structures. acs.org The amide derivatives can be used in peptide synthesis or as precursors to other functional groups.

The strategic development of these building blocks allows medicinal chemists to explore chemical space efficiently. By starting with a common core (this compound) and applying various derivatization strategies, libraries of related compounds can be synthesized to probe structure-activity relationships (SAR). nih.govnih.gov

The following table illustrates the progression from the initial compound to an advanced building block.

| Stage | Compound Structure (Example) | Synthetic Transformation | Purpose/Application |

| Initial Building Block | This compound | N/A | Starting material for derivatization. |

| Primary Derivative | N-(Aryl)-1-tert-butyl-1H-benzimidazol-5-amine | Buchwald-Hartwig Amination | Introduction of a second aryl group to create a diarylamine scaffold. |

| Advanced Building Block | N-(functionalized-Aryl)-1-tert-butyl-1H-benzimidazol-5-amine | Further substitution on the new aryl ring (e.g., nitration, halogenation) | A multi-functional intermediate ready for coupling into a final, complex target molecule (e.g., a potential anticancer agent). nih.govresearchgate.net |

Computational and Theoretical Investigations of 1 Tert Butyl 1h Benzimidazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to characterizing the electronic and structural properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key quantum mechanical attributes.

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure characterization, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, indicating its nucleophilic character, while the LUMO signifies its ability to accept an electron, reflecting its electrophilic character. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular reactivity, chemical stability, and electron conductivity. nih.govnih.gov A small energy gap suggests that a molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. mdpi.comresearchgate.net

For 1-tert-butyl-1H-benzimidazol-5-amine, the HOMO is expected to be localized primarily on the benzimidazole (B57391) ring system and the electron-donating amino group at the 5-position. The LUMO would likely be distributed across the aromatic system. Various global reactivity descriptors can be calculated from the HOMO and LUMO energies, as shown in the table below.

Table 1: Key Electronic Properties Derived from FMO Analysis (Note: The values below are illustrative examples of parameters that would be calculated in a typical DFT study, not specific data for this compound.)

| Property | Formula | Significance |

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Global Softness (S) | 1 / (2η) | Measure of polarizability |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |

| Chemical Potential (μ) | -(I + A) / 2 | "Escaping tendency" of electrons |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. nih.govmdpi.com It helps in identifying the regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack, as well as intermolecular interactions like hydrogen bonding. nih.govnih.gov

MEP maps use a color scale to denote electrostatic potential values. Typically:

Red/Yellow: Regions of negative potential, rich in electrons, indicating sites susceptible to electrophilic attack. These are often associated with lone pairs of heteroatoms.

Blue: Regions of positive potential, electron-poor, indicating sites for nucleophilic attack. These are commonly found around hydrogen atoms bonded to electronegative atoms. mdpi.com

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would likely show a region of high negative potential (red/yellow) around the nitrogen atoms of the imidazole (B134444) ring and the amino group, making them primary sites for electrophilic attack and hydrogen bond acceptance. Conversely, the hydrogen atoms of the amino group and those on the aromatic ring would exhibit positive potential (blue), marking them as sites for nucleophilic attack and hydrogen bond donation.

In this compound, NBO analysis would reveal significant delocalization of π-electrons within the fused aromatic ring system. Key interactions would include those between the lone pair orbitals (n) of the nitrogen atoms and the antibonding π* orbitals of the aromatic rings (n → π), as well as interactions between bonding π orbitals and antibonding π orbitals (π → π*). These interactions are fundamental to the aromaticity and stability of the benzimidazole core. mdpi.com

Conformational Analysis and Stability Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, a key area of conformational freedom is the rotation of the tert-butyl group relative to the benzimidazole ring. Due to the significant steric bulk of the tert-butyl group, its rotation would be hindered, and the molecule would adopt a preferred conformation that minimizes steric strain. Computational methods can be used to map the potential energy surface as a function of the relevant dihedral angles to identify the most stable (lowest energy) conformer.

Non-Covalent Interaction (NCI) Characterization

Non-covalent interactions (NCIs) are crucial for understanding the supramolecular assembly and crystal packing of molecules. nih.govnih.gov Several topological methods are employed to visualize and characterize these weak interactions.

Reduced Density Gradient (RDG): The RDG method is a powerful tool for visualizing weak non-covalent interactions like hydrogen bonds, van der Waals forces, and steric repulsion based on electron density and its derivatives. mdpi.com RDG plots typically use a color scale on an isosurface, where blue indicates strong attractive interactions (like hydrogen bonds), green signifies weaker van der Waals interactions, and red denotes steric clashes or repulsive interactions. mdpi.com

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ(r)) to define atomic basins and characterize chemical bonds. mdpi.com The presence of a bond critical point (BCP) between two atoms indicates an interaction. The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), can distinguish between shared-shell (covalent) and closed-shell (non-covalent) interactions. mdpi.com

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are methods that provide a topological analysis of electron pairing. mdpi.com The color shades in ELF and LOL maps confirm the presence of bonding and non-bonding electrons, helping to visualize covalent bonds and lone pairs within the molecular structure. researchgate.net

For this compound, these methods would be used to characterize intramolecular hydrogen bonding (e.g., between the amine and an imidazole nitrogen) and predict intermolecular interactions (e.g., N-H···N hydrogen bonds) that would govern its solid-state structure. nih.gov

Computational Prediction of Reactivity and Selectivity

Computational methods are instrumental in predicting the chemical reactivity and selectivity of a molecule. By integrating the insights from FMO and MEP analyses, one can identify the most probable sites for chemical reactions.

Reactivity: The HOMO-LUMO energy gap is a primary indicator of global reactivity. nih.gov A smaller gap implies higher reactivity.

Selectivity: The MEP map provides a clear guide to regioselectivity. The most negative potential sites (e.g., the nitrogen atoms) are the predicted centers for electrophilic attack, while the most positive sites (e.g., the amine hydrogens) are prone to nucleophilic attack or deprotonation. The distribution of the HOMO and LUMO across the molecule further refines these predictions; electrophiles will tend to attack atoms with large coefficients in the HOMO, while nucleophiles will target atoms with large coefficients in the LUMO. nih.gov

For this compound, the amino group and the imidazole nitrogens are the most likely centers of reactivity, influencing its behavior in chemical synthesis and biological interactions.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational and theoretical chemistry offer powerful tools to elucidate the intricate details of chemical reactions, providing insights into reaction pathways, intermediate structures, and the energetics of transition states. For many organic molecules, these studies are crucial for understanding reactivity, predicting product formation, and designing novel synthetic routes. However, a comprehensive review of scientific literature reveals a notable absence of specific theoretical investigations focused on the reaction mechanisms and transition states of This compound .

General theoretical principles suggest that the benzimidazole core of this compound would undergo typical electrophilic aromatic substitution reactions. chemicalbook.com The positions on the benzene (B151609) ring (positions 4, 6, and 7) are susceptible to attack by electrophiles, with the specific regioselectivity being influenced by the electronic effects of the existing amino and tert-butyl groups. chemicalbook.com Computational studies on simpler benzimidazoles confirm that the benzene portion of the molecule is π-excessive and thus activated for such reactions. chemicalbook.com A theoretical investigation into these reactions for the specific compound would involve mapping the potential energy surface for the approach of an electrophile, locating the corresponding transition state structures, and calculating the activation energy barriers for substitution at each possible position.

Furthermore, the nitrogen atoms of the imidazole ring can participate in various reactions. The N1-position is occupied by the tert-butyl group, but the N3-nitrogen possesses a lone pair of electrons and can act as a nucleophile or a Brønsted-Lowry base. chemicalbook.com Theoretical studies could model the protonation of this nitrogen or its reaction with alkylating agents, providing insights into the geometry and stability of the resulting transition states and products.

Another area of potential theoretical investigation is the mechanism of formation of the benzimidazole ring itself, often achieved through the condensation of o-phenylenediamines with aldehydes or carboxylic acids. researchgate.netrasayanjournal.co.inbeilstein-journals.org While many studies have focused on the synthesis of various benzimidazole derivatives, detailed computational modeling of the cyclization and dehydration steps, including the characterization of transition states for these processes, would provide a deeper understanding of the reaction mechanism. acs.orgrsc.orgorganic-chemistry.org

Although specific data is not available for this compound, the following table illustrates the type of data that would be generated from theoretical studies on reaction mechanisms, using a hypothetical electrophilic nitration reaction as an example.

| Reaction Step | Reactant(s) | Transition State (TS) | Product(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|---|---|---|

| Formation of σ-complex (C4-position) | This compound + NO₂+ | [TS₁]‡ | σ-complex (C4) | Data Not Available | Data Not Available |

| Deprotonation (C4-position) | σ-complex (C4) + Base | [TS₂]‡ | 4-nitro-1-tert-butyl-1H-benzimidazol-5-amine + HB⁺ | Data Not Available | Data Not Available |

| Formation of σ-complex (C6-position) | This compound + NO₂+ | [TS₃]‡ | σ-complex (C6) | Data Not Available | Data Not Available |

| Deprotonation (C6-position) | σ-complex (C6) + Base | [TS₄]‡ | 6-nitro-1-tert-butyl-1H-benzimidazol-5-amine + HB⁺ | Data Not Available | Data Not Available |

| Formation of σ-complex (C7-position) | This compound + NO₂+ | [TS₅]‡ | σ-complex (C7) | Data Not Available | Data Not Available |

| Deprotonation (C7-position) | σ-complex (C7) + Base | [TS₆]‡ | 7-nitro-1-tert-butyl-1H-benzimidazol-5-amine + HB⁺ | Data Not Available | Data Not Available |

Advanced Methodologies for Mechanistic Elucidation in Benzimidazole Research

Experimental Kinetic Studies for Reaction Rate Determination

Understanding the kinetics of benzimidazole (B57391) synthesis is fundamental to optimizing reaction conditions and elucidating the underlying mechanism. Experimental techniques that monitor reactant and product concentrations over time allow for the determination of reaction rates, rate constants, and reaction orders.

Detailed research findings indicate that techniques like UV-vis stopped-flow kinetic measurements are employed to study the reactivity of intermediates in benzimidazole-related systems. For instance, the reactions of metal hydrides with benzimidazolium salts have been analyzed to determine stoichiometric conversion and reaction thermodynamics. acs.org In a typical kinetic study for the synthesis of a benzimidazole derivative, the rate of condensation between an o-phenylenediamine (B120857) and a carbonyl compound is monitored. The data generated can be used to construct rate laws that describe the reaction mechanism, often involving a multi-step process of addition followed by cyclization and dehydration. researchgate.net

Factors influencing the reaction rate, such as catalyst type, temperature, and solvent polarity, can be systematically investigated. For example, the synthesis of 1,2-disubstituted benzimidazoles has been shown to be efficiently catalyzed by p-toluenesulfonic acid under solvent-free conditions, highlighting the impact of the catalyst on reaction speed. nih.gov

| Experiment | Initial [Reactant A] (mol/L) | Initial [Reactant B] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10-3 |

| 2 | 0.20 | 0.10 | 3.0 x 10-3 |

| 3 | 0.10 | 0.20 | 1.5 x 10-3 |

This table illustrates how initial rate data can be used to determine the reaction order with respect to each reactant, providing insight into the rate-determining step of the reaction mechanism.

In Situ Spectroscopic Techniques for Monitoring Reaction Progression

In situ spectroscopic methods are powerful tools for observing chemical reactions as they occur, providing real-time data without the need for sample extraction. These techniques offer a continuous view of the concentration changes of reactants, intermediates, and products.

Fourier Transform Infrared (FTIR) spectroscopy is particularly well-suited for this purpose. mdpi.com By using a fiber-optic probe immersed in the reaction mixture, characteristic vibrational frequencies can be monitored. mdpi.comnih.gov For the synthesis of 1-tert-butyl-1H-benzimidazol-5-amine from its precursors (e.g., a substituted o-phenylenediamine and an aldehyde or carboxylic acid), one could track the disappearance of the N-H stretching vibrations of the diamine and the C=O stretching of the carbonyl compound, alongside the simultaneous appearance of the C=N stretching and other characteristic bands of the benzimidazole ring. nih.gov This allows for precise determination of reaction endpoints and the identification of any transient intermediates. mdpi.comnih.gov

Similarly, in situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the species present in the reaction vessel at any given time, confirming the transformation of reactants to products. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) | Observation during Reaction |

|---|---|---|---|

| Amine (Reactant) | N-H Stretch | 3300-3500 | Signal decreases |

| Carbonyl (Reactant) | C=O Stretch | 1680-1750 | Signal decreases |

| Imine (Intermediate/Product) | C=N Stretch | 1620-1650 | Signal appears and increases |

| Benzimidazole Ring | Ring Vibrations | 1450-1600 | Signal appears and increases |

This table outlines the characteristic IR absorption bands that would be monitored to track the progress of a typical benzimidazole synthesis reaction.

X-ray Crystallography Applications for Solid-State Structure Confirmation (for related compounds)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net For benzimidazole derivatives, this technique provides unequivocal confirmation of the molecular structure, including bond lengths, bond angles, and torsional angles. semanticscholar.org While a crystal structure for this compound itself is not detailed in the provided search results, analysis of related compounds offers significant insight into the expected structural features.

Studies on benzimidazoles with bulky substituents reveal important structural details. For example, the crystal structure of 2-n-butyl-1-(4-tert-butylphenylsulfonyl)-5-chloro-1H-benzimidazole shows how the planar benzimidazole core and the arylsulfonyl fragment are arranged relative to each other. iucr.org The presence of a tert-butyl group generally influences the crystal packing and can lead to specific intermolecular interactions. In many benzimidazole derivatives, the core ring system is largely planar. researchgate.netnih.gov The tert-butyl group attached to the N1 position would be expected to have C-C bond lengths and angles consistent with sp³ hybridization, and its orientation would be sterically optimized to minimize repulsion with the benzimidazole ring. The crystal lattice is often stabilized by a network of hydrogen bonds and π-π stacking interactions. researchgate.netscispace.com

| Parameter | Typical Value | Reference Compound(s) |

|---|---|---|

| N1-C2 Bond Length (Å) | 1.32 - 1.38 | 2-(3-hydroxypropyl)benzimidazole nih.gov |

| C4-C5 Bond Length (Å) | 1.36 - 1.41 | General Benzimidazoles researchgate.net |

| N1-C7a Bond Length (Å) | 1.38 - 1.40 | N-Butyl-1H-benzimidazole nih.gov |

| N1-C2-N3 Bond Angle (°) | 110 - 115 | General Benzimidazoles researchgate.net |

| Dihedral Angle (Benzene/Imidazole) (°) | < 5 | 2-(o-aminophenyl)benzimidazole scispace.com |

This table presents typical geometric parameters observed in the crystal structures of related benzimidazole compounds, providing a basis for the expected structure of this compound.

Mass Spectrometry-Based Fragmentation Pattern Analysis for Structural Relationships

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ionized forms and fragment ions. researchgate.net The fragmentation pattern is highly dependent on the molecule's structure and provides a "fingerprint" for identification. journalijdr.com

For this compound, the fragmentation pattern under electron impact (EI) ionization would be expected to show several characteristic features. The molecular ion peak (M⁺) would confirm the compound's molecular weight. A prominent fragmentation pathway for tert-butyl arenes is the loss of a methyl radical (•CH₃) to form a highly stable [M-15]⁺ tertiary carbocation. researchgate.net This is often the base peak in the spectrum.

| m/z | Proposed Fragment | Description of Loss |

|---|---|---|

| 189 | [C11H15N3]⁺ | Molecular Ion (M⁺) |

| 174 | [M - CH3]⁺ | Loss of a methyl radical from the tert-butyl group |

| 132 | [M - C4H9]⁺ | Loss of the tert-butyl radical |

| 105 | [C6H5N2]⁺ | Fragment from cleavage of the benzimidazole ring |

| 57 | [C4H9]⁺ | tert-butyl cation |

This table summarizes the expected major fragments and their corresponding mass-to-charge ratios in the mass spectrum of this compound, based on established fragmentation rules for related structures.

Future Research Directions and Unexplored Avenues for 1 Tert Butyl 1h Benzimidazol 5 Amine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of benzimidazole (B57391) derivatives has traditionally relied on methods that often involve harsh reaction conditions and the use of hazardous reagents. Future research will likely focus on the development of greener and more sustainable synthetic routes to 1-tert-butyl-1H-benzimidazol-5-amine and its analogs.

Recent advancements in green chemistry offer promising alternatives. semanticscholar.orgnih.gov These include the use of environmentally benign solvents, catalyst-free reactions, and energy-efficient techniques like microwave irradiation. For instance, the condensation of o-phenylenediamines with aldehydes or carboxylic acids, a common method for benzimidazole synthesis, can be optimized to minimize waste and energy consumption. semanticscholar.org The exploration of solid-supported catalysts and biocatalysis could also provide more sustainable pathways.

Table 1: Comparison of Conventional and Potential Green Synthetic Methods for Benzimidazoles

| Feature | Conventional Methods | Potential Green Methods |

| Solvents | Often toxic and hazardous organic solvents. | Water, ionic liquids, or solvent-free conditions. semanticscholar.orgnih.gov |

| Catalysts | Strong acids or heavy metals. | Heterogeneous catalysts, biocatalysts, or catalyst-free systems. semanticscholar.org |

| Energy | High temperatures and long reaction times. | Microwave irradiation, ultrasound, or ambient temperature reactions. semanticscholar.org |

| Byproducts | Often produce significant amounts of waste. | High atom economy with minimal waste generation. |

Exploration of Unconventional Derivatization Strategies

The presence of a primary amino group and the benzimidazole core in this compound offers multiple sites for derivatization. Future research should explore unconventional strategies to modify this scaffold, leading to novel compounds with unique properties.

One such strategy involves the functionalization of the amino group through reactions beyond simple acylation or alkylation. For instance, the use of isonicotinoyl chloride or 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) could introduce pyridinium (B92312) moieties, potentially enhancing the biological activity or solubility of the resulting compounds. nih.gov Another approach could be the use of the Ritter reaction to introduce N-tert-butyl amide functionalities. documentsdelivered.com

Furthermore, derivatization of the benzimidazole ring itself presents numerous possibilities. C-H functionalization, a powerful tool in modern organic synthesis, could be employed to introduce various substituents at different positions of the benzimidazole core, leading to a diverse library of compounds for screening in various applications. researchgate.net

Advanced Computational Modeling for Complex Chemical Systems

Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. Advanced computational techniques can be applied to this compound to guide its future development and application.

Density Functional Theory (DFT) can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govnih.gov Such studies can provide insights into its stability, preferred conformations, and the nature of its interactions with other molecules. nih.govnih.govresearchgate.net For example, DFT calculations can help in understanding the hydrogen bonding interactions that are crucial for its biological activity. nih.gov

Molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding affinity and interaction modes of this compound and its derivatives with various biological targets. nih.govnih.govresearchgate.net These techniques are particularly valuable in drug discovery for identifying potential protein targets and optimizing the structure of lead compounds. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to correlate the structural features of a series of derivatives with their biological activity, aiding in the design of more potent compounds. nih.gov

Table 2: Applications of Computational Modeling for this compound

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure analysis. | Molecular geometry, vibrational frequencies, electronic transitions, reactivity indices. nih.govnih.govresearchgate.net |

| Molecular Docking | Prediction of binding modes. | Binding affinity, protein-ligand interactions, identification of key residues. nih.govnih.govresearchgate.net |

| Molecular Dynamics (MD) Simulations | Study of dynamic behavior. | Stability of protein-ligand complexes, conformational changes, free energy of binding. nih.govnih.govresearchgate.net |

| QSAR | Correlation of structure and activity. | Predictive models for biological activity, guidance for structural modification. nih.gov |

Investigation as a Ligand in Coordination Chemistry (e.g., with transition metals for catalytic applications)

The nitrogen atoms in the imidazole (B134444) ring and the exocyclic amino group make this compound an excellent candidate for use as a ligand in coordination chemistry. The formation of complexes with transition metals could lead to novel materials with interesting catalytic, electronic, or magnetic properties.

Benzimidazole derivatives are known to form stable complexes with a variety of transition metals, including copper, cobalt, zinc, and palladium. nih.govsmu.canih.gov These complexes have shown promise as catalysts in a range of organic transformations. For instance, N-alkylbenzimidazolepalladium(II) complexes have demonstrated catalytic activity in the direct C-H functionalization of heterocycles. researchgate.net The bulky tert-butyl group in this compound could influence the coordination geometry and steric environment around the metal center, potentially leading to unique catalytic selectivity.

Future research could focus on the synthesis and characterization of transition metal complexes of this compound and the evaluation of their catalytic performance in reactions such as cross-coupling, oxidation, and reduction. The amino group could also be derivatized to create multidentate ligands, further expanding the coordination chemistry of this scaffold.

Potential as a Functional Moiety in Chemical Probe Development for Fundamental Molecular Interactions

Chemical probes are essential tools for studying biological processes and understanding fundamental molecular interactions. The benzimidazole scaffold has been successfully incorporated into fluorescent probes for the detection of various analytes. researchgate.netrsc.orgmdpi.comnih.govnih.gov The presence of the amino group in this compound makes it an attractive building block for the development of new chemical probes.

The amino group can be readily functionalized with fluorophores or other signaling moieties. For example, it could be reacted with a fluorophore containing a reactive group to create a "turn-on" or "turn-off" fluorescent probe. The benzimidazole core itself can contribute to the photophysical properties of the probe. rsc.org

One promising area of application is the development of probes for detecting metal ions. Benzimidazole-based fluorescent probes have been reported for the selective recognition of Co(II) and other metal ions. researchgate.netmdpi.comnih.gov Another potential application is in the development of probes for biomolecules, such as cysteine, where the amino group could be modified to selectively react with the target molecule. nih.gov The development of "clickable" probes based on this scaffold could also enable its use in chemoproteomic studies for target identification and validation.

Table 3: Potential Applications of this compound in Chemical Probes

| Probe Type | Target Analyte | Potential Sensing Mechanism |

| Fluorescent Probes | Metal ions (e.g., Co²⁺, Fe³⁺/²⁺) | Chelation-enhanced fluorescence/quenching. rsc.orgmdpi.com |

| Biothiols (e.g., Cysteine) | Michael addition followed by intramolecular cyclization. nih.gov | |

| "Clickable" Probes | Cellular proteins | Covalent labeling for target identification. |

Q & A

Q. What are the recommended synthetic routes for 1-tert-butyl-1H-benzimidazol-5-amine, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, tert-butyl groups can be introduced via alkylation using tert-butyl halides under basic conditions (e.g., K₂CO₃ in DMF). Key steps include:

- Intermediate formation : React 5-nitrobenzimidazole with tert-butyl bromide in the presence of a base to introduce the tert-butyl group.

- Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl .

Optimization Strategies : - Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for substitutions.

- Temperature control : Maintain 60–80°C to balance reactivity and side-product formation.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Reference : Similar protocols for benzimidazole derivatives are detailed in and .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : A combination of techniques ensures structural validation:

- ¹H/¹³C NMR : Confirm tert-butyl protons (δ ~1.3 ppm, singlet) and aromatic protons (δ 6.5–8.0 ppm). The amine proton may appear as a broad peak at δ ~5 ppm .

- IR Spectroscopy : Detect N-H stretches (~3400 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 230.1552 for C₁₁H₁₅N₃).

Cross-Validation : Use X-ray crystallography (via SHELX refinement) for unambiguous confirmation of the tert-butyl orientation .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Adhere to the following precautions:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates.

- Waste Disposal : Segregate chemical waste and consult institutional guidelines for hazardous material disposal .

Reference : Safety protocols for structurally similar amines are outlined in .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural determination?

- Methodological Answer : Contradictions may arise from twinning, disorder, or poor data resolution. Strategies include:

- Software Refinement : Use SHELXL for iterative refinement, adjusting parameters like occupancy and thermal factors. Validate with R-factor convergence (<5%) .

- Cross-Technique Validation : Compare crystallographic data with DFT-calculated bond lengths/angles or NMR-derived torsion angles.

Example : reports a similar compound’s structure refined using SHELX, highlighting the importance of high-resolution data .

Q. How should structure-activity relationship (SAR) studies be designed for this compound derivatives?

- Methodological Answer : Focus on systematic substituent variation and biological testing:

- Derivative Synthesis : Introduce substituents (e.g., halides, alkyl chains) at the benzimidazole 4-position via Pd-catalyzed coupling .

- Biological Assays : Test antimicrobial activity using MIC assays (e.g., against S. aureus or E. coli) and compare with parent compound .

- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters with activity.

Reference : demonstrates SAR for benzimidazole-triazole hybrids .

Q. What methodological approaches ensure reproducibility in biological activity studies?

- Methodological Answer : Implement rigorous controls and data triangulation:

- Positive/Negative Controls : Include standard antibiotics (e.g., ampicillin) and solvent-only controls.

- Replicates : Perform triplicate experiments with independent synthetic batches.

- Blinding : Use blinded assessors for activity scoring to reduce bias.

Reference : emphasizes triangulation and validation for reproducible research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.